molecular formula C29H46NOPS B12508424 N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide

N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12508424
M. Wt: 487.7 g/mol
InChI Key: WAZNMPPZSAQLBG-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, phosphanyl groups, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenyl with 2-(di-tert-butylphosphanyl)phenylmethyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide moiety can interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and bipyridine structure.

    Di-tert-butyl(4-dimethylaminophenyl)phosphine: Contains tert-butyl and phosphine groups.

    Di-tert-butyl N,N-diethylphosphoramidite: Features tert-butyl and phosphoramidite groups.

Uniqueness

N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is unique due to its combination of tert-butyl, phosphanyl, and sulfinamide groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications such as catalysis and enzyme inhibition.

Properties

Molecular Formula

C29H46NOPS

Molecular Weight

487.7 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C29H46NOPS/c1-26(2,3)22-19-17-21(18-20-22)25(30-33(31)29(10,11)12)23-15-13-14-16-24(23)32(27(4,5)6)28(7,8)9/h13-20,25,30H,1-12H3

InChI Key

WAZNMPPZSAQLBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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